molecular formula C16H13Cl2NO2 B5246192 (2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one

(2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B5246192
M. Wt: 322.2 g/mol
InChI Key: SCJLDXCVEGQYBO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound characterized by the presence of a dichlorophenyl group, a methoxyphenyl group, and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the reaction of 3,5-dichloroaniline with 4-methoxybenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloroaniline: Shares the dichlorophenyl group but lacks the methoxyphenyl and prop-2-en-1-one moieties.

    4-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the dichlorophenyl and prop-2-en-1-one moieties.

    (2E)-3-[(3,5-dichlorophenyl)amino]-1-phenylprop-2-en-1-one: Similar structure but without the methoxy group.

Uniqueness

(2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one is unique due to the combination of its dichlorophenyl and methoxyphenyl groups, which confer specific chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-3-(3,5-dichloroanilino)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO2/c1-21-15-4-2-11(3-5-15)16(20)6-7-19-14-9-12(17)8-13(18)10-14/h2-10,19H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJLDXCVEGQYBO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.